Cas no 2097675-46-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate is a specialized organic compound featuring a phthalimide core linked to a 4-(thiophen-3-yl)benzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The presence of both the isoindole-1,3-dione and thiophene groups enhances its potential as a building block for heterocyclic synthesis, offering opportunities for further functionalization. Its well-defined molecular architecture ensures consistency in reactions, while its stability under various conditions makes it suitable for diverse applications. Researchers may leverage this compound in designing novel bioactive molecules or optoelectronic materials due to its conjugated system and electron-rich characteristics.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate structure
2097675-46-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate
CAS No:2097675-46-0
MF:C19H11NO4S
MW:349.359943628311
CID:5939968
PubChem ID:154718399

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2097675-46-0
    • EN300-6518412
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate
    • Inchi: 1S/C19H11NO4S/c21-17-15-3-1-2-4-16(15)18(22)20(17)24-19(23)13-7-5-12(6-8-13)14-9-10-25-11-14/h1-11H
    • InChI Key: SLVLNVLUJUXFMS-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1

Computed Properties

  • Exact Mass: 349.04087901g/mol
  • Monoisotopic Mass: 349.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 91.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6518412-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate
2097675-46-0
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate (CAS No. 2097675-46-0): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate (CAS No. 2097675-46-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of isoindoline derivatives and is characterized by the presence of a thiophene moiety, which imparts additional chemical and biological properties.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate is composed of a benzene ring substituted with a thiophene group at the para position and an isoindoline moiety. The isoindoline ring system is further functionalized with two oxo groups, which are known to enhance the compound's reactivity and stability. The presence of the thiophene group adds aromaticity and electron-rich characteristics, making this compound an interesting candidate for various biological studies.

In recent years, there has been a growing interest in the development of isoindoline derivatives for their potential use in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective activities. The unique combination of the isoindoline and thiophene moieties in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate suggests that it may exhibit similar or even enhanced biological activities compared to other isoindoline derivatives.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate typically involves a multi-step process that includes the formation of the isoindoline ring system and subsequent functionalization with the thiophene group. One common approach is to start with an appropriate benzene derivative and undergo a series of reactions such as Friedel-Crafts acylation, cyclization, and substitution reactions to introduce the desired functional groups. The final step often involves the coupling reaction between the isoindoline intermediate and a thiophene-containing benzoic acid derivative.

The structural diversity and synthetic flexibility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-yl)benzoate make it an attractive target for medicinal chemists aiming to develop new drugs with improved pharmacological profiles. Recent studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary in vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Beyond its therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(thiophen-3-y l)benzoate has also been explored for its use in materials science. The presence of both aromatic rings and functional groups makes it suitable for applications in organic electronics and photovoltaic devices. Researchers have reported that this compound can be used as a building block for constructing conjugated polymers with tunable electronic properties.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol--y l 4-(thiophen--y l)benzoate (CAS No. 2097675--46-) represents a promising compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and potential biological activities make it an exciting area of research for scientists and researchers alike. Further studies are warranted to fully explore its therapeutic potential and optimize its use in various fields.

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